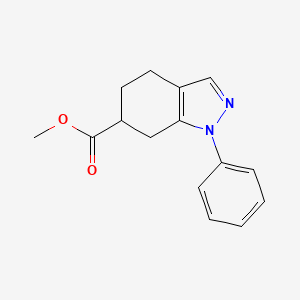

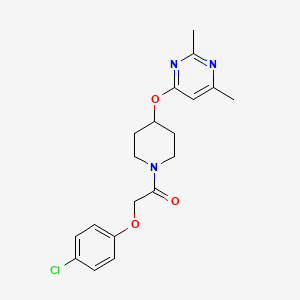

甲基-1-苯基-4,5,6,7-四氢吲唑-6-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

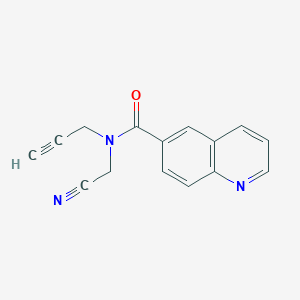

Indazoles are a type of heterocyclic aromatic organic compound, having a pyrazole ring condensed with a benzene ring . They are not common in nature, but many synthetically prepared indazole compounds have shown desirable pharmacological properties .

Synthesis Analysis

The synthesis of indazole compounds has been a subject of research for many years. One method involves the aromatization of 4-hydroxyimino-6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydroindazole to indazole . The proposed mechanism proceeds via the formation of an iminium cation, followed by subsequent hydride and methyl migration, and final oxidation to indazole .

Molecular Structure Analysis

Indazoles have three potential tautomers: 1H-indazole, 2H-indazole, and 3H-indazole . The tautomeric equilibrium between 1H- and 2H-indazoles has been investigated, and it was found that the 1H tautomer is more stable than the 2H tautomer .

Chemical Reactions Analysis

The chemical reactions of indazoles have been thoroughly investigated. For example, the tautomerism of substituted indazoles leads to similar results in the gas-phase as well as in water .

科学研究应用

神经保护应用

对类似化合物的研究显示出潜在的神经保护作用。例如,对 1-甲基-4-苯基-1,2,3,6-四氢吡啶 (MPTP) 衍生物的研究突出了它们在神经毒性中的作用以及通过抑制神经元一氧化氮合酶对帕金森病的神经保护策略的潜力(Hantraye 等人,1996 年)。

抗菌和抗真菌剂

已经评估了类似结构的衍生物的抗菌和抗真菌活性。例如,6-(芳基/杂芳基)-3-(5-甲基-1-苯基-1H-4-吡唑基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑已显示出对细菌和真菌生长的显着抑制作用,表明相关化合物在抗菌应用中的潜力(Reddy 等人,2010 年)。

抑制锥虫病活性

已经合成并评估了 1-硝基苯基-1,2,3,4-四氢-β-咔啉-3-羧酸甲酯衍生物的锥虫病活性,一些化合物对克氏锥虫表现出显着的活性。这表明相关化合物有可能被开发为锥虫病药物(Tonin 等人,2009 年)。

合成和结构分析

对相关化合物的研究也集中在它们的合成、结构、光谱和理论研究上,为这些化合物的性质和应用提供了宝贵的见解。例如,对 5-甲基-1-苯基-1H-吡唑-4-羧酸及其衍生物的研究已通过各种技术进行了表征,为理解类似化合物的化学行为和潜在应用提供了基础(Viveka 等人,2016 年)。

肽构象阐明

与所讨论化合物相关的构象受限色氨酸衍生物的合成可用于肽和类肽构象阐明研究。此类衍生物有助于理解肽的结构-功能关系,这对于治疗性肽和类肽的开发至关重要(Horwell 等人,1994 年)。

安全和危害

未来方向

作用机制

Target of Action

Methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is synthesized from cyclic β-keto esters . The exact interaction with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

The compound is synthesized via a two-step process involving the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compound

Action Environment

It’s known that the compound is synthesized under mild conditions, which suggests that it may be stable under a variety of environmental conditions .

属性

IUPAC Name |

methyl 1-phenyl-4,5,6,7-tetrahydroindazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-15(18)11-7-8-12-10-16-17(14(12)9-11)13-5-3-2-4-6-13/h2-6,10-11H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEQBNMSCMNYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C1)N(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2113470-18-9 |

Source

|

| Record name | methyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

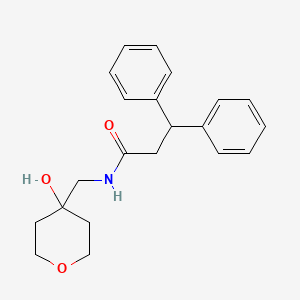

![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2754337.png)

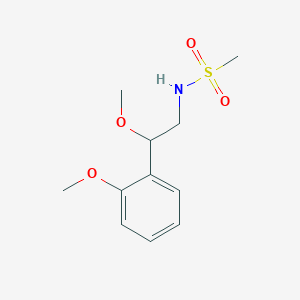

![2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2754340.png)

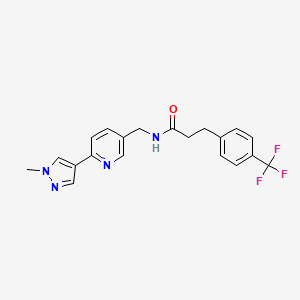

![1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide](/img/structure/B2754341.png)

![N-benzyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2754343.png)

![1-[(2S)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754351.png)